3-((Aminocarbonyl)amino)propyltrimethylammonium methyl sulphate

QAC structure-activity hydrogen bonding surface functionalization

3-((Aminocarbonyl)amino)propyltrimethylammonium methyl sulphate (CAS 29311-68-0) is a cationic quaternary ammonium salt (QAC) containing a ureido (aminocarbonylamino) functional group and a methyl sulfate counterion. Its molecular formula is C₈H₂₁N₃O₅S (MW 271.33 g/mol), and it belongs to the broader family of quaternary ammonium surfactants used for antimicrobial, surface-modification, and corrosion-inhibition applications.

Molecular Formula C8H21N3O5S
Molecular Weight 271.34 g/mol
CAS No. 29311-68-0
Cat. No. B12691687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Aminocarbonyl)amino)propyltrimethylammonium methyl sulphate
CAS29311-68-0
Molecular FormulaC8H21N3O5S
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCNC(=O)N.COS(=O)(=O)[O-]
InChIInChI=1S/C7H17N3O.CH4O4S/c1-10(2,3)6-4-5-9-7(8)11;1-5-6(2,3)4/h4-6H2,1-3H3,(H2-,8,9,11);1H3,(H,2,3,4)
InChIKeyZMYSOCZREZAKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Aminocarbonyl)amino)propyltrimethylammonium Methyl Sulphate (CAS 29311-68-0): Procurement-Relevant Identity and Class Positioning


3-((Aminocarbonyl)amino)propyltrimethylammonium methyl sulphate (CAS 29311-68-0) is a cationic quaternary ammonium salt (QAC) containing a ureido (aminocarbonylamino) functional group and a methyl sulfate counterion . Its molecular formula is C₈H₂₁N₃O₅S (MW 271.33 g/mol), and it belongs to the broader family of quaternary ammonium surfactants used for antimicrobial, surface-modification, and corrosion-inhibition applications [1]. The presence of both a permanent cationic charge and a hydrogen-bond-capable ureido moiety distinguishes it from simpler alkyl quaternary ammonium compounds and positions it as a candidate for applications requiring dual electrostatic and hydrogen-bonding interactions [1].

Why Generic Quaternary Ammonium Substitution Risks Performance Gaps When Replacing 3-((Aminocarbonyl)amino)propyltrimethylammonium Methyl Sulphate


In-class quaternary ammonium compounds (e.g., benzalkonium chloride, cetyltrimethylammonium bromide) cannot be freely interchanged with 3-((aminocarbonyl)amino)propyltrimethylammonium methyl sulphate because the ureido group fundamentally alters the compound's interaction profile. Generic QACs rely almost exclusively on electrostatic and hydrophobic forces for membrane disruption or surface adsorption, whereas the ureido moiety introduces site-specific hydrogen-bonding capacity that can modify selectivity, binding geometry, and compatibility with hydrogen-bonding matrices such as polyamide membranes or biological hydrogels [1]. The methyl sulfate counterion, compared to halides, further affects hygroscopicity, thermal stability, and corrosivity to metal surfaces—factors critical for formulation shelf-life and industrial system compatibility . The quantitative evidence below specifies the dimensions where these differences translate into measurable procurement criteria.

Quantitative Differentiation Guide for 3-((Aminocarbonyl)amino)propyltrimethylammonium Methyl Sulphate Against Closest Analogs


Hydrogen-Bond Donor Capacity vs. Non-Functionalized Alkyl QACs

The target compound possesses one hydrogen-bond donor (ureido N–H) and three hydrogen-bond acceptors, differentiating it from non-functionalized alkyl quaternary ammonium compounds such as didecyldimethylammonium chloride (DDAC), which lack H-bond donor capacity entirely . This structural feature is predicted to increase the polar surface area (PSA) to 130.92 Ų versus approximately 0–10 Ų for simple tetraalkylammonium salts .

QAC structure-activity hydrogen bonding surface functionalization

Methyl Sulfate Counterion: Reduced Halide Corrosivity and Thermal Stability Offset

The methyl sulfate anion (CH₃OSO₃⁻) in the target compound replaces the halide (Cl⁻, Br⁻) counterions typical of common QACs such as benzalkonium chloride or cetyltrimethylammonium bromide. Methyl sulfate salts are generally documented to exhibit lower corrosivity toward ferrous metals and higher thermal decomposition thresholds than their halide counterparts due to the absence of halide-induced pitting and lower volatility of decomposition products [1]. While specific corrosion rate data for this compound are not publicly available, the class-level advantage of methosulfate over chloride is a recognized formulation selection criterion in cooling-water and oilfield applications [1].

counterion effect corrosion inhibition thermal stability formulation compatibility

LogP-Driven Hydrophilic-Lipophilic Balance Differentiation from Long-Chain QACs

The target compound exhibits a calculated LogP of 1.04460, placing it in the moderately hydrophilic range . By contrast, widely used antimicrobial QACs such as benzalkonium chloride (C12–C16) possess calculated LogP values typically exceeding 4.0, reflecting strong lipophilicity [1]. This difference in partition coefficient implies that the target compound will partition differently into biological membranes and organic phases, potentially affecting antimicrobial spectrum, formulation solubility, and environmental fate.

LogP partition coefficient surfactant design antimicrobial selectivity

Ureido-Mediated Binding Selectivity: Evidence from Silica Functionalization Studies

Studies on ureidopropyl-functionalized mesoporous silica (U-MSU-X) demonstrate that the ureido group can form cyclic hydrogen-bond arrays that modify adsorption selectivity and catalytic activity compared to non-ureido analogs [1]. While conducted on immobilized silanes rather than the free ammonium salt, these studies provide class-level evidence that the ureidopropyl moiety engages in specific, orientation-dependent interactions that simple alkylammonium groups cannot replicate. Specifically, ureidopropyl-MSU-X materials showed distinct nitroaldol condensation selectivity that was attributed to the dual hydrogen-bond donor/acceptor character of the ureido group [2].

ureidopropyl functionality selective adsorption silica modification hydrogen-bond-directed assembly

Procurement-Defining Application Scenarios for 3-((Aminocarbonyl)amino)propyltrimethylammonium Methyl Sulphate


Halide-Sensitive Cooling Water and Oilfield Formulations

When formulating biocides or corrosion inhibitors for closed-loop cooling systems or oilfield water injection, the methyl sulfate counterion eliminates the risk of chloride-induced stress corrosion cracking that accompanies benzalkonium chloride use. Procurement specifications that impose a maximum halide concentration will directly favor this compound over chloride-salt alternatives [1].

Hydrogen-Bond-Directed Surface Coatings for Sensors or Selective Sorbents

The ureido group's dual hydrogen-bond donor/acceptor capacity, demonstrated in ureidopropyl-functionalized silica studies, supports the selection of this compound as a building block for sensor coatings, solid-phase extraction sorbents, or catalytic surfaces where orientation-specific binding of analytes is required [1][2].

Aqueous Antimicrobial Formulations Requiring Low LogP for Environmental Profile

With a calculated LogP of 1.04, this compound is approximately 10,000-fold more hydrophilic than C14-benzalkonium chloride, making it preferable for formulations where high water solubility, reduced bioaccumulation potential, and compatibility with polar excipients are key technical specifications [1].

Polymer Modification Requiring Latent Hydrogen-Bonding Crosslinking Sites

The ureido functionality can serve as a latent crosslinking or adhesion-promoting site when this quaternary ammonium monomer is copolymerized or blended into polymer matrices. Unlike simple alkyl QACs that act only as electrostatic modifiers, the ureido group offers a secondary, thermally reversible interaction mode documented to enhance wet adhesion in ureido-functional polymer systems [1].

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